molecular formula C15H15N B058228 N-phenyl-2,3-dihydro-1H-inden-2-amine CAS No. 33237-72-8

N-phenyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B058228
M. Wt: 209.29 g/mol
InChI Key: MHVHCDLCLNXADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865741B2

Procedure details

To a stirred solution of 2-indanone (5 g, 37.83 mmol) in DCM (135 mL) were successively added aniline (3.4 mL, 37.83 mmol), AcOH (2.16 mL, 37.83 mmol) and Na(OAc)3BH (11.22 g, 52.96 mmol) portion-wise at ice cold conditions. The reaction mixture was stirred at rt for 16 hours. The reaction mixture was then diluted with EtOAc (450 mL) and washed with water (150 mL) and brine (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by Combiflash® chromatography and eluted with 1.7% EtOAc in hexane to obtain compound 7.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
Name
Quantity
135 mL
Type
solvent
Reaction Step Five
Name
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl.CCOC(C)=O>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
2.16 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
11.22 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Five
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (150 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Combiflash® chromatography
WASH
Type
WASH
Details
eluted with 1.7% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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